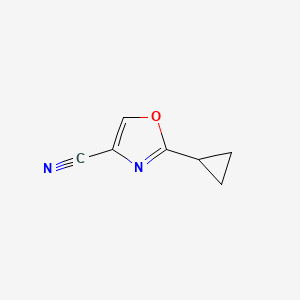

2-Cyclopropyloxazole-4-carbonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXIFUDKVUHENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694651 | |

| Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159734-36-7 | |

| Record name | 2-Cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropyloxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical and physical properties of 2-Cyclopropyloxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document collates available data on its structure, physicochemical characteristics, and general reactivity based on the oxazole and cyclopropyl moieties. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights the current gaps in knowledge regarding its specific synthesis protocols, spectral characterization, and biological activity, thereby identifying opportunities for future research.

Introduction

This compound (CAS No. 1159734-36-7) is a small molecule featuring a cyclopropyl group attached to an oxazole ring, which is further functionalized with a nitrile group. The oxazole scaffold is a common motif in numerous biologically active compounds, and the incorporation of a cyclopropyl ring can confer unique conformational constraints and metabolic stability. These structural features make this compound a molecule of potential interest for the development of novel therapeutic agents. This guide aims to consolidate the currently available technical information on this compound.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers and databases, comprehensive, peer-reviewed experimental data is scarce.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | ChemicalBook[1] |

| Molecular Weight | 134.14 g/mol | ChemicalBook[1] |

| CAS Number | 1159734-36-7 | ChemicalBook[1] |

| Boiling Point | 256.6 ± 13.0 °C (at 760 Torr) | ChemicalBook[1] |

| Density | 1.26 ± 0.1 g/cm³ (at 20°C, 760 Torr) | ChemicalBook[1] |

| Flash Point | 109.0 ± 19.8 °C | ChemicalBook[1] |

| Solubility | Slightly soluble | Generic Data |

Synthesis and Experimental Protocols

A potential, though unverified, synthetic workflow is depicted below. This diagram illustrates a generalized pathway and does not represent a validated experimental protocol for this specific compound.

Caption: A generalized synthetic pathway for oxazole formation.

Spectral Data and Characterization

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in published literature. For researchers aiming to synthesize and characterize this compound, the following spectral features would be anticipated based on its structure:

-

¹H NMR: Signals corresponding to the cyclopropyl protons (a multiplet system) and a singlet for the proton on the oxazole ring.

-

¹³C NMR: Resonances for the cyclopropyl carbons, the carbons of the oxazole ring (with the carbon attached to the nitrile group being significantly deshielded), and the nitrile carbon.

-

IR Spectroscopy: A characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹, along with bands associated with the C=N and C-O stretching of the oxazole ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 134.05. Fragmentation patterns would likely involve the loss of the cyclopropyl group and/or the nitrile group.

Reactivity and Stability

Specific studies on the chemical reactivity and stability of this compound have not been reported. However, the reactivity can be inferred from the constituent functional groups:

-

Oxazole Ring: The oxazole ring is generally stable but can undergo reactions such as electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole. The nitrile group is an electron-withdrawing group, which will influence the reactivity of the ring.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

Cyclopropyl Group: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of certain transition metal catalysts.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity of this compound or its involvement in any signaling pathways. However, the presence of the oxazole and cyclopropyl moieties suggests potential for biological activity. Oxazole-containing compounds have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets.

The logical relationship for investigating the potential of this compound in drug discovery is outlined below.

Caption: A typical workflow for early-stage drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with structural features that suggest potential for applications in medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological evaluation. Future research efforts should be directed towards:

-

Developing and publishing a robust and scalable synthetic protocol.

-

Comprehensive spectral characterization (NMR, IR, MS) to establish a reference dataset.

-

Investigating its solubility in various pharmaceutically relevant solvents.

-

Screening for biological activity against a panel of therapeutic targets.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound and its derivatives in drug discovery and development.

References

Technical Whitepaper: 2-Cyclopropyloxazole-4-carbonitrile (CAS 1159734-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Cyclopropyloxazole-4-carbonitrile (CAS Number: 1159734-36-7), a key intermediate in the synthesis of potent and selective Tankyrase inhibitors. Tankyrase enzymes (TNKS1 and TNKS2) are validated targets in oncology, primarily due to their role in regulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This guide details the available physicochemical properties, a putative synthesis protocol derived from related patent literature, and its crucial role in the development of therapeutic agents. The information presented is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this compound in the discovery of novel cancer therapeutics.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a cyclopropyl group attached to an oxazole ring, which is further substituted with a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry.

Table 1: Physicochemical and Experimental Properties

| Property | Value | Source |

| CAS Number | 1159734-36-7 | N/A |

| Molecular Formula | C7H6N2O | N/A |

| Molecular Weight | 134.14 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Cyano-2-cyclopropyl Oxazole | N/A |

| Density | 1.26±0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 256.6±13.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 109.0±19.8 °C (Predicted) | [1] |

| Solubility | Sparingly soluble in water (1.3 g/L at 25°C, Predicted) | [1] |

Role in the Synthesis of Tankyrase Inhibitors and the Wnt Signaling Pathway

This compound has been identified as a key intermediate in the synthesis of novel Tankyrase inhibitors. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a critical role in the Wnt/β-catenin signaling pathway by targeting AXIN for degradation. In many cancers, particularly colorectal cancer, mutations in the Adenomatous Polyposis Coli (APC) gene lead to the constitutive activation of this pathway, promoting cell proliferation.

By inhibiting Tankyrase, the degradation of AXIN is prevented, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes and suppressing tumor growth. The development of small molecule inhibitors of Tankyrase is therefore a promising therapeutic strategy for a range of cancers.

Below is a diagram illustrating the involvement of Tankyrase in the Wnt signaling pathway and the therapeutic intervention point for inhibitors.

Caption: Wnt signaling pathway and the role of Tankyrase inhibitors.

Experimental Protocols

3.1. Putative Synthesis Workflow

The synthesis likely involves a multi-step sequence starting from commercially available materials. A plausible route is the construction of the oxazole ring followed by the introduction of the nitrile group, or a convergent approach where a precursor already containing the nitrile is cyclized.

Caption: Putative synthesis workflow for this compound.

3.2. General Experimental Considerations

-

Reaction Monitoring: Progress of the reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The final compound and intermediates would likely require purification by column chromatography on silica gel or by recrystallization.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and possibly infrared (IR) spectroscopy.

Application in Drug Discovery: A Logical Relationship

The utility of this compound in drug discovery, specifically in the development of Tankyrase inhibitors, follows a logical progression from a chemical starting material to a potential therapeutic agent.

Caption: Logical progression from intermediate to therapeutic agent.

Conclusion

This compound is a valuable and specialized chemical intermediate with a clear application in the synthesis of innovative Tankyrase inhibitors. Its structural features provide a scaffold for the development of potent and selective modulators of the Wnt/β-catenin signaling pathway. This technical guide consolidates the available information on this compound to facilitate its synthesis and use in advancing cancer research and drug discovery. Further investigation into optimizing its synthesis and exploring its utility in creating diverse chemical libraries is warranted.

References

An In-depth Technical Guide on 2-Cyclopropyloxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

2-Cyclopropyloxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a cyclopropyl group at the 2-position and a nitrile group at the 4-position. The presence of the strained cyclopropyl ring and the electron-withdrawing nitrile group on the aromatic oxazole core suggests unique electronic and conformational properties that are of interest in medicinal chemistry.

The molecular formula for this compound is C₇H₆N₂O.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 134.14 g/mol | [1] |

| Molecular Formula | C₇H₆N₂O | [1] |

| Boiling Point | 256.6 ± 13.0 °C (at 760 Torr) | [1] |

| Density | 1.26 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Flash Point | 109.0 ± 19.8 °C | [1] |

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of cyclopropanecarboxamide with a suitable α-haloketone followed by cyclization and dehydration, a common method for oxazole synthesis. A more direct approach could be the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Proposed Synthesis via van Leusen Reaction:

This reaction would proceed by the base-mediated condensation of cyclopropanecarboxaldehyde with tosylmethyl isocyanide.

Experimental Protocol:

-

To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Predicted Structural Characterization Data

The following spectroscopic data are predicted based on the analysis of similar structures and standard chemical shift values.

Table of Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (s, 1H, oxazole H-5), 2.20-2.30 (m, 1H, cyclopropyl CH), 1.10-1.20 (m, 4H, cyclopropyl CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160.0 (C2-oxazole), 140.0 (C5-oxazole), 125.0 (C4-oxazole), 115.0 (CN), 15.0 (cyclopropyl CH), 10.0 (cyclopropyl CH₂) |

| IR (KBr, cm⁻¹) | ν: 2230 (C≡N stretching), 1620 (C=N stretching), 1580 (C=C stretching), 1100 (C-O-C stretching) |

| Mass Spec. (EI) | m/z (%): 134 (M⁺, 100), 106 (M⁺ - CO, 40), 93 (M⁺ - C₃H₅, 20), 66 (C₄H₄N⁺, 30) |

Potential Biological Relevance and Signaling Pathways

While no specific biological data exists for this compound, its structural motifs are present in numerous biologically active compounds.

-

Cyclopropyl Group: The cyclopropyl ring is a bioisostere for phenyl rings and other functional groups, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. Its rigid nature can lock a molecule into a bioactive conformation.

-

Oxazole Ring: The oxazole scaffold is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Nitrile Group: The nitrile functionality can participate in hydrogen bonding and other interactions with biological targets. It is also a versatile synthetic handle for further molecular elaboration.

Given these features, this compound could be investigated for its potential as an inhibitor of enzymes such as kinases or as a ligand for various receptors.

Conclusion

This compound represents an intriguing, yet underexplored, small molecule with potential applications in drug discovery. This technical guide provides a predictive framework for its synthesis, characterization, and potential biological evaluation. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

The Enigmatic Mechanism of 2-Cyclopropyloxazole-4-carbonitrile: An Overview of a Promising Chemical Scaffold

Researchers, scientists, and drug development professionals are increasingly intrigued by novel heterocyclic compounds. Among these, 2-Cyclopropyloxazole-4-carbonitrile represents a molecule of interest at the intersection of two pharmacologically significant moieties: the cyclopropyl group and the oxazole-4-carbonitrile core. While specific in-depth studies on the mechanism of action of this compound are not extensively documented in publicly available scientific literature, an analysis of its structural components and the broader class of oxazole derivatives provides a foundational understanding of its potential biological activities.

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties.[1][2][3] The versatility of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, allows for diverse chemical substitutions, leading to a broad range of biological effects.[1][4] These include antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities.[1][3]

Potential Biological Targets and Signaling Pathways

Given the diverse activities of oxazole-containing compounds, this compound could potentially interact with a variety of biological targets. The specific mechanism of action would be largely determined by the overall topography of the molecule and the specific substitutions on the oxazole ring.

A logical workflow for investigating the mechanism of action of a novel compound like this compound would involve a series of tiered experimental approaches.

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Broad-Spectrum Activities of the Oxazole Core

Numerous studies have highlighted the diverse biological activities of oxazole derivatives, which can be broadly categorized as follows:

| Biological Activity | Examples of Oxazole Derivatives | Potential Mechanisms of Action |

| Antimicrobial | 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Disruption of microbial cell membranes, inhibition of essential enzymes. |

| Anticancer | Mubritinib | Inhibition of tyrosine kinases, induction of apoptosis, cell cycle arrest.[3] |

| Anti-inflammatory | Oxaprozin | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] |

| Antidiabetic | Aleglitazar | Peroxisome proliferator-activated receptor (PPAR) agonism.[3] |

The Role of the Cyclopropyl and Carbonitrile Moieties

The presence of a cyclopropyl group can influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Cyclopropane-containing compounds are found in a variety of biologically active natural products and synthetic molecules with activities ranging from enzyme inhibition to antimicrobial and antitumor effects.[5]

The carbonitrile (-C≡N) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding of a ligand to its receptor. In some cases, the carbonitrile group can also act as a bioisostere for other functional groups or serve as a reactive "warhead" for covalent inhibitors.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of this compound, a systematic approach employing a variety of in vitro and in vivo experimental protocols would be necessary.

1. High-Throughput Screening (HTS):

-

Objective: To identify initial biological activities from a large panel of assays.

-

Methodology: The compound would be screened against a diverse library of cellular and biochemical assays representing various disease areas (e.g., oncology, infectious diseases, metabolic disorders). Automated liquid handlers and plate readers would be used to measure the compound's effect on cell viability, enzyme activity, receptor binding, or reporter gene expression.

2. Target Identification and Validation:

-

Objective: To identify the specific molecular target(s) of the compound.

-

Methodology:

-

Affinity-based methods: The compound could be immobilized on a solid support to capture its binding partners from cell lysates. The captured proteins would then be identified by mass spectrometry.

-

Genetic approaches: Techniques such as CRISPR-Cas9 screening could be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

-

3. Biochemical and Biophysical Assays:

-

Objective: To confirm direct binding to the identified target and quantify the interaction.

-

Methodology:

-

Enzyme inhibition assays: If the target is an enzyme, the compound's inhibitory activity (IC50) would be determined using purified enzyme and substrate.

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques would be used to measure the binding affinity (KD) and kinetics of the compound to its purified target protein.

-

4. Cell-Based Assays:

-

Objective: To characterize the compound's effects on cellular signaling pathways.

-

Methodology:

-

Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the target.

-

Reporter Gene Assays: To quantify the activation or inhibition of specific transcription factors and signaling pathways.

-

Cell Viability and Apoptosis Assays: To determine the compound's effect on cell proliferation and programmed cell death.

-

The following diagram illustrates a potential signaling pathway that could be investigated if this compound were found to have, for example, anti-inflammatory properties through the inhibition of a key kinase in an inflammatory cascade.

Figure 2. A hypothetical signaling pathway illustrating the potential inhibitory action of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the well-documented and diverse biological activities of the oxazole scaffold suggest that it is a promising starting point for the development of novel therapeutic agents. Future investigations employing systematic screening and target identification methodologies will be crucial in unlocking the full therapeutic potential of this and related compounds. The combination of the versatile oxazole core with the unique properties of the cyclopropyl and carbonitrile groups makes this compound a compelling subject for further study in the field of drug discovery.

References

Unveiling 2-Cyclopropyloxazole-4-carbonitrile: A Technical Primer

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of the heterocyclic compound, 2-Cyclopropyloxazole-4-carbonitrile. This document collates available information from patent literature, presenting a concise resource for researchers engaged in medicinal chemistry and drug discovery.

Discovery and Initial Synthesis

The earliest documented synthesis of this compound appears in the patent literature, specifically in patent WO2009/70485 A1, filed by Boehringer Ingelheim International GmbH. The compound was synthesized as a potential intermediate in the development of novel dipeptidyl peptidase-4 (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

The patent describes a multi-step synthesis, the key transformation of which is the formation of the oxazole ring. While the patent encompasses a broad range of compounds, the preparation of this specific nitrile-substituted cyclopropyl oxazole is detailed as a building block for more complex molecules.

Experimental Protocols

The synthesis of this compound, as inferred from the general procedures outlined in the patent literature, involves the following key steps. It is important to note that the following is a representative protocol and may require optimization.

Table 1: Synthesis Protocol for this compound

| Step | Reagents and Conditions | Purpose |

| 1 | Cyclopropanecarboxamide, suitable brominating agent (e.g., N-Bromosuccinimide) | Bromination of the amide |

| 2 | 2-amino-3-oxobutanenitrile hydrochloride, base (e.g., sodium bicarbonate) | Cyclization to form the oxazole ring |

| 3 | Organic solvent (e.g., Dichloromethane), purification by column chromatography | Isolation and purification of the final product |

Detailed Methodology:

Step 1: Synthesis of Cyclopropanecarboxamide (Intermediate) A solution of cyclopropanecarbonyl chloride in a suitable organic solvent is treated with an excess of aqueous ammonia at a reduced temperature. The resulting precipitate is filtered, washed, and dried to yield cyclopropanecarboxamide.

Step 2: Bromination of Cyclopropanecarboxamide To a solution of cyclopropanecarboxamide in a chlorinated solvent, a brominating agent such as N-Bromosuccinimide is added portion-wise under inert atmosphere. The reaction is monitored by thin-layer chromatography until completion.

Step 3: Cyclization and Formation of this compound The crude product from the previous step is reacted with 2-amino-3-oxobutanenitrile hydrochloride in the presence of a mild base. The reaction mixture is stirred at room temperature, and upon completion, the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified using silica gel column chromatography.

Physicochemical and Structural Data

The following table summarizes the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| CAS Number | 1159734-36-7 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents |

Logical Relationship in Synthesis

The synthesis of this compound is a sequential process where each step builds upon the previous one. The following diagram illustrates the logical flow of the synthesis.

Role in Drug Discovery and Signaling Pathways

As an intermediate in the synthesis of DPP-IV inhibitors, this compound serves as a key structural motif. The cyclopropyl group can enhance metabolic stability and binding affinity, while the oxazole core acts as a rigid scaffold for orienting other functional groups. The nitrile group can be a key interaction point with the target enzyme or can be further elaborated into other functional groups.

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

The logical pathway for the therapeutic action of DPP-IV inhibitors originating from intermediates like this compound is depicted below.

Conclusion

This compound is a valuable heterocyclic building block that has its origins in the pursuit of novel therapeutics for type 2 diabetes. Its synthesis, though not extensively detailed in the public domain, follows established principles of organic chemistry. For researchers in medicinal chemistry, this compound represents a versatile scaffold for the design and synthesis of new bioactive molecules, not limited to DPP-IV inhibition but potentially extending to other therapeutic targets where its unique structural features can be exploited. This guide serves as a foundational resource for further investigation and application of this promising chemical entity.

Spectroscopic Data for 2-Cyclopropyloxazole-4-carbonitrile Not Publicly Available

An extensive search for publicly available spectroscopic data (NMR, IR, MS) for 2-cyclopropyloxazole-4-carbonitrile did not yield specific experimental datasets. While basic physical properties such as boiling point (256.6±13.0 °C) and density (1.26±0.1 g/cm³) are documented, detailed spectral information remains elusive in the public domain.[1]

Researchers, scientists, and drug development professionals seeking this information may need to perform their own analytical characterization or consult proprietary chemical databases. Commercial suppliers of this compound may possess spectroscopic data, but it is not guaranteed to be publicly accessible.

To aid researchers in the potential characterization of this compound, a general workflow for spectroscopic analysis is outlined below. This workflow represents a typical approach for the structural elucidation of a novel or uncharacterized small molecule.

Hypothetical Spectroscopic Data and Experimental Protocols

While specific data is unavailable, this section provides a hypothetical overview of the expected spectroscopic characteristics and the methodologies that would be used to obtain them.

Table 1: Hypothetical Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | 135.0553 |

Experimental Protocol for Mass Spectrometry:

A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) would be utilized. The sample would be dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the instrument via direct infusion or liquid chromatography. For positive ion mode ESI, a dilute solution of formic acid would typically be added to the solvent to facilitate protonation. The instrument would be calibrated using a known standard to ensure mass accuracy.

Table 2: Hypothetical Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2230 |

| C=N (Oxazole Ring) | ~1650 |

| C=C (Oxazole Ring) | ~1580 |

| C-O-C (Oxazole Ring) | ~1100 |

| C-H (Cyclopropyl) | ~3080 |

Experimental Protocol for IR Spectroscopy:

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance (ATR) accessory could be used, where the solid sample is placed directly onto the crystal surface. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹, and a background spectrum would be subtracted.

Table 3: Hypothetical ¹H NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Oxazole H-5 |

| ~2.2 | m | 1H | Cyclopropyl CH |

| ~1.2 | m | 4H | Cyclopropyl CH₂ |

Table 4: Hypothetical ¹³C NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Oxazole C-2 |

| ~145 | Oxazole C-5 |

| ~120 | Oxazole C-4 |

| ~115 | Nitrile CN |

| ~15 | Cyclopropyl CH |

| ~10 | Cyclopropyl CH₂ |

Experimental Protocol for NMR Spectroscopy:

The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

References

An In-depth Technical Guide to the Starting Materials for 2-Cyclopropyloxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes and starting materials for the preparation of 2-cyclopropyloxazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The information presented herein is intended to equip researchers with the necessary knowledge to efficiently synthesize this valuable compound.

Introduction

This compound is a significant building block in the development of novel therapeutic agents. The unique combination of the cyclopropyl group and the oxazole-4-carbonitrile moiety imparts desirable physicochemical and pharmacological properties to molecules, making it an attractive scaffold for drug discovery programs. This guide will focus on the primary synthetic strategies, detailing the requisite starting materials and experimental protocols.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and commonly employed route to this compound involves a two-step process:

-

Formation of the 2-Cyclopropyloxazole Core: This is typically achieved through the Van Leusen oxazole synthesis.

-

Introduction of the 4-Carbonitrile Group: This step involves the cyanation of the pre-formed oxazole ring.

A logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

A summary of the key starting materials and reagents required for the synthesis is provided in the table below.

| Compound Name | Structure | Role | Key Properties |

| Cyclopropanecarboxaldehyde |  | Starting Material | Commercially available, liquid |

| Tosylmethyl isocyanide (TosMIC) |  | Reagent | Commercially available, solid |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base | Commercially available, solid |

| Trimethylsilyl cyanide (TMSCN) |  | Cyanating Agent | Commercially available, liquid, toxic |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |  | Oxidizing Agent | Commercially available, solid |

Experimental Protocols

Step 1: Synthesis of 2-Cyclopropyloxazole (via Van Leusen Reaction)

The Van Leusen reaction provides an efficient method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3]

Reaction Scheme:

Caption: Van Leusen synthesis of 2-cyclopropyloxazole.

Methodology:

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyloxazole.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity | >95% (by NMR and LC-MS) |

Step 2: Synthesis of this compound (C4-Cyanation)

The introduction of the carbonitrile group at the C4 position of the oxazole ring can be achieved through an oxidative cyanation reaction.

Reaction Scheme:

Caption: C4-cyanation of 2-cyclopropyloxazole.

Methodology:

-

Dissolve 2-cyclopropyloxazole (1.0 eq) in dichloromethane (DCM).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity | >98% (by NMR and LC-MS) |

Conclusion

The synthesis of this compound is readily achievable through a reliable two-step sequence commencing with commercially available starting materials. The Van Leusen oxazole synthesis provides a robust method for the formation of the core heterocyclic ring, followed by a direct C4-cyanation to install the desired nitrile functionality. The detailed protocols and data presented in this guide are intended to facilitate the efficient and reproducible synthesis of this important building block for drug discovery and development.

References

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Cyclopropyloxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of the novel heterocyclic compound, 2-cyclopropyloxazole-4-carbonitrile. The document details a plausible synthetic pathway, a summary of key reaction data, and a detailed experimental protocol for the synthesis of the target molecule.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in pharmaceuticals, natural products, and functional materials. Their unique electronic properties and ability to participate in a variety of chemical interactions make them attractive scaffolds in drug discovery. Specifically, the incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while a nitrile moiety offers a versatile handle for further chemical modifications. This guide focuses on a recently developed, efficient method for the synthesis of this compound, a molecule of interest for medicinal chemistry and materials science.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The target molecule can be disconnected at the C4-C5 and C2-N3 bonds of the oxazole ring, leading to two key synthons: a cyclopropyl-substituted component and a C2N1 synthon that incorporates the nitrile group.

A logical retrosynthetic pathway is outlined below:

The Rising Potential of Cyclopropyl-Containing Oxazoles in Oncology: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of cyclopropyl-containing oxazoles as potential anticancer agents. Addressed to researchers, scientists, and drug development professionals, this document outlines the synthesis, biological activity, and mechanism of action of these promising compounds, with a focus on 1,3-oxazole sulfonamide derivatives that exhibit potent tubulin polymerization inhibition.

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds.[1] The incorporation of a cyclopropyl ring into these molecules is a strategic design element that can significantly enhance their pharmacological properties. The strained three-membered ring can confer metabolic stability, improve lipophilicity and bioavailability, and provide a rigid conformational constraint that can lead to higher binding affinity and selectivity for their biological targets. This guide delves into a specific class of cyclopropyl-containing oxazoles that have demonstrated significant potential as anticancer agents through the inhibition of tubulin polymerization.

Synthesis of Cyclopropyl-Containing Oxazole Sulfonamides

A key synthetic route to novel 1,3-oxazole sulfonamides bearing a cyclopropyl group has been established, enabling the generation of a library of diverse analogs for biological screening.[1] The general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of 2-Cyclopropyl-5-phenyl-1,3-oxazole Sulfonamide Derivatives [1]

-

Bromination of Acetophenone: Acetophenone is brominated to yield the corresponding α-bromoacetophenone.

-

Delépine Reaction: The α-bromoacetophenone is treated with hexamethylenetetramine to form the primary amine salt.

-

Amide Formation: The amine salt is reacted with cyclopropanecarbonyl chloride to produce the cyclopropyl amide intermediate.

-

Oxazole Ring Formation: The amide is cyclized using a dehydrating agent such as phosphoryl chloride to form the 2-cyclopropyl-5-phenyloxazole core.

-

Sulfonylation: The resulting oxazole is chlorosulfonated and subsequently reacted with a variety of primary or secondary amines to generate the final sulfonamide derivatives.

A detailed, step-by-step protocol for a representative synthesis is provided in the Appendix.

Biological Activity: Potent Antiproliferative Effects

Cyclopropyl-containing oxazole sulfonamides have been evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.[1] A number of these compounds have exhibited potent and selective growth inhibition, with GI50 values in the nanomolar to low micromolar range, particularly against leukemia cell lines.[1][2]

Quantitative Data Summary

The antiproliferative activity of a selection of key cyclopropyl-containing oxazole sulfonamides from a representative study by Sisco et al. (2021) is summarized in the tables below.[1]

Table 1: Mean Graph (GI50) Values (μM) for Selected Cyclopropyl-Oxazole Sulfonamides against the NCI-60 Panel

| Compound ID | Mean GI50 (μM) |

| 16 | 0.0488 |

| 44 | 0.0447 |

| 55 | Sub-micromolar |

| 56 | Sub-micromolar |

Table 2: GI50 Values (μM) of a Lead Compound against Selected NCI-60 Leukemia Cell Lines

| Cell Line | GI50 (μM) |

| CCRF-CEM | < 0.01 |

| HL-60(TB) | 0.015 |

| K-562 | 0.021 |

| MOLT-4 | < 0.01 |

| RPMI-8226 | 0.018 |

| SR | 0.012 |

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for the observed anticancer activity of these cyclopropyl-containing oxazole sulfonamides is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

Experimental Validation

The inhibitory effect on tubulin polymerization has been confirmed through in vitro assays.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [3][4][5]

-

Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer containing GTP.

-

Assay Setup: The tubulin solution is added to a 96-well plate.

-

Compound Addition: The test compounds (cyclopropyl-containing oxazoles) are added to the wells at various concentrations. Control wells with known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are included.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Data Acquisition: The change in absorbance at 340 nm is monitored over time using a plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Signaling Pathway

The inhibition of tubulin polymerization by these agents triggers a cascade of downstream signaling events, ultimately leading to apoptosis. This pathway involves the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and subsequent induction of the intrinsic apoptotic pathway.

Caption: Signaling pathway of cyclopropyl-oxazole tubulin inhibitors.

Experimental Workflows

The discovery and preclinical evaluation of these compounds follow a structured workflow, from initial synthesis to in-depth biological characterization.

Caption: Drug discovery workflow for cyclopropyl-oxazole anticancer agents.

Conclusion and Future Directions

Cyclopropyl-containing oxazoles, particularly the sulfonamide derivatives, represent a highly promising class of anticancer agents. Their potent inhibition of tubulin polymerization, coupled with favorable pharmacokinetic properties imparted by the cyclopropyl moiety, makes them attractive candidates for further development. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on in vivo studies to evaluate their efficacy and safety in preclinical models of cancer.

Appendix: Detailed Experimental Protocols

A.1. Synthesis of a Representative 2-Cyclopropyl-5-phenyl-N-(substituted)-1,3-oxazole-4-sulfonamide

This protocol is a generalized representation based on the work of Sisco et al. (2021).[1]

-

Step 1: Synthesis of 2-bromo-1-phenylethan-1-one. To a solution of acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether), bromine (1.0 eq) is added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

-

Step 2: Synthesis of 1-phenylethan-1-aminium chloride. The 2-bromo-1-phenylethan-1-one (1.0 eq) is dissolved in chloroform, and hexamethylenetetramine (1.1 eq) is added. The mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and then hydrolyzed with ethanolic HCl to yield the amine salt.

-

Step 3: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)cyclopropanecarboxamide. The amine salt (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Triethylamine (2.2 eq) is added, followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.

-

Step 4: Synthesis of 2-cyclopropyl-5-phenyl-1,3-oxazole. The amide (1.0 eq) is dissolved in phosphoryl chloride and heated at reflux for several hours. The excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

-

Step 5: Synthesis of 2-cyclopropyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride. The oxazole (1.0 eq) is added to an excess of chlorosulfonic acid at 0°C. The mixture is stirred for a specified time and then carefully poured onto crushed ice. The precipitate is filtered, washed with cold water, and dried to yield the sulfonyl chloride.

-

Step 6: Synthesis of N-substituted-2-cyclopropyl-5-phenyl-1,3-oxazole-4-sulfonamide. The sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base), and the desired amine (1.1 eq) is added. The reaction is stirred at room temperature until completion. The reaction is worked up, and the crude product is purified by column chromatography or recrystallization to afford the final sulfonamide.

A.2. Cell Viability (MTT) Assay [6][7][8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cyclopropyl-containing oxazole compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) is determined from the dose-response curves.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

Thermochemical Properties of Oxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of oxazole derivatives, compounds of significant interest in medicinal chemistry and materials science. The stability, reactivity, and ultimate fate of these molecules are intrinsically linked to their energetic landscapes. Understanding their thermochemical properties, such as enthalpy of formation, Gibbs free energy, and entropy, is crucial for predicting their behavior in various chemical and biological systems, aiding in rational drug design, and ensuring the safety and stability of new materials.

This guide summarizes key quantitative thermochemical data, details the experimental methodologies used for their determination, and provides visual representations of experimental workflows and decomposition pathways to facilitate a deeper understanding of the subject.

Quantitative Thermochemical Data

The following tables summarize the available experimental and computational thermochemical data for a selection of oxazole derivatives. These values are essential for thermodynamic calculations, enabling the prediction of reaction enthalpies, equilibrium constants, and spontaneity of processes involving these compounds.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔfG°), and Standard Molar Entropy (S°) of Oxazole Derivatives in the Gaseous Phase at 298.15 K

| Compound | Formula | ΔfH° (g) / kJ·mol⁻¹ | ΔfG° (g) / kJ·mol⁻¹ | S° (g) / J·mol⁻¹·K⁻¹ | Method | Reference |

| Oxazole | C₃H₃NO | 75.3 ± 2.1 | - | - | Computational (G3(MP2)//B3LYP) | [1] |

| 2-Methyloxazole | C₄H₅NO | - | - | - | - | |

| 2,5-Dimethyloxazole | C₅H₇NO | - | - | - | - | |

| 2,4,5-Trimethyloxazole | C₆H₉NO | - | - | - | - | |

| 2,5-Diphenyloxazole | C₁₅H₁₁NO | 237.9 | - | - | Experimental | [2] |

| Benzoxazole | C₇H₅NO | 105.2 ± 2.2 | - | - | Experimental | [1] |

| 2-Methylbenzoxazole | C₈H₇NO | 47.7 ± 2.0 | - | - | Experimental | [1] |

| 2,5-Dimethylbenzoxazole | C₉H₉NO | 8.9 ± 2.4 | - | - | Experimental | [1] |

Note: Blank cells indicate that reliable data was not found in the searched literature. Further experimental and computational studies are needed to complete this dataset.

Table 2: Standard Molar Enthalpy of Combustion (ΔcH°), Sublimation (ΔsubH°), and Vaporization (ΔvapH°) of Oxazole Derivatives at 298.15 K

| Compound | State | ΔcH° / kJ·mol⁻¹ | ΔsubH° / kJ·mol⁻¹ | ΔvapH° / kJ·mol⁻¹ | Method | Reference |

| 2,5-Diphenyloxazole | cr | -7885.8 ± 3.9 | 114.3 ± 1.0 | - | Combustion Calorimetry, Knudsen Effusion | [2] |

| Benzoxazole | l | -3537.3 ± 1.7 | - | 52.1 ± 0.5 | Static Bomb Calorimetry, Calvet Microcalorimetry | [1] |

| 2-Methylbenzoxazole | l | -4131.8 ± 1.8 | - | 55.4 ± 0.4 | Static Bomb Calorimetry, Calvet Microcalorimetry | [1] |

| 2,5-Dimethylbenzoxazole | l | -4758.3 ± 2.2 | - | 60.8 ± 0.5 | Static Bomb Calorimetry, Calvet Microcalorimetry | [1] |

cr = crystalline, l = liquid

Experimental Protocols

The determination of the thermochemical data presented above relies on a suite of precise experimental techniques. The following sections detail the methodologies for the key experiments cited.

Static and Rotating Bomb Combustion Calorimetry

This technique is the primary method for determining the enthalpy of combustion of solid and liquid organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the oxazole derivative is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb". For solid samples, they are often pressed into pellets.

-

Bomb Assembly: A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state and to dissolve the acidic gases produced.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer at regular intervals before, during, and after combustion until a steady rate of temperature change is observed.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. For compounds containing elements like sulfur or halogens, a rotating bomb calorimeter is used to ensure complete dissolution and reaction of the acidic products in the bomb solution.

Calvet Microcalorimetry

This technique is used to measure small heat effects and is particularly well-suited for determining enthalpies of sublimation and vaporization of compounds with low volatility.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is loaded into a sample crucible. An identical empty crucible serves as the reference.

-

Calorimeter Setup: The sample and reference crucibles are placed in a heat-flux calorimeter, which consists of two symmetric cells surrounded by a large heat sink. Each cell is equipped with a thermopile to detect heat flow.

-

Measurement: The crucibles are simultaneously dropped from room temperature into the pre-heated calorimeter block held at a constant high temperature. The heat absorbed by the sample to reach the calorimeter temperature is measured.

-

Sublimation/Vaporization: For enthalpy of sublimation or vaporization measurements, after the initial heat absorption, a vacuum is applied to the sample cell, causing the sample to sublime or vaporize. The endothermic heat flow associated with this phase change is continuously measured by the thermopile.

-

Calibration and Analysis: The instrument is calibrated by dropping a sample with a known heat capacity or by electrical calibration. The area under the heat flow curve corresponding to the phase transition is proportional to the total heat absorbed, from which the molar enthalpy of sublimation or vaporization is calculated.

Knudsen Effusion Method

This method is used to determine the vapor pressure of solids or liquids with low volatility. The enthalpy of sublimation or vaporization can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology:

-

Cell Preparation: A small amount of the sample is placed in a thermostated effusion cell, which has a small, well-defined orifice.

-

Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion: At a given temperature, molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

-

Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values as a function of temperature.

-

Enthalpy Calculation: The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in physical properties of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and enthalpies of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample is encapsulated in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The temperature of the cell is programmed to increase or decrease at a constant rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The temperature at the peak maximum or onset gives the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Decomposition Pathways

Understanding the decomposition pathways of oxazole derivatives is critical for assessing their thermal stability and potential degradation mechanisms. Mass spectrometry and pyrolysis studies provide valuable insights into the fragmentation patterns of these molecules.

A common decomposition pathway for the oxazole ring involves initial cleavage of the C-O and C-N bonds, which are typically the weakest bonds in the ring. Subsequent rearrangements and fragmentations lead to the formation of smaller, stable molecules. For substituted oxazoles, the nature and position of the substituents significantly influence the fragmentation pattern.

The following diagram illustrates a generalized decomposition pathway for a substituted oxazole based on common fragmentation patterns observed in mass spectrometry.

This guide serves as a foundational resource for professionals working with oxazole derivatives. The provided data and methodologies are essential for advancing research and development in fields where these versatile molecules play a critical role. Further experimental work is encouraged to expand the thermochemical database for a wider range of oxazole compounds.

References

Methodological & Application

Unlocking Potential: 2-Cyclopropyloxazole-4-carbonitrile in Medicinal Chemistry

Introduction

The quest for novel molecular scaffolds that offer unique chemical space and intellectual property opportunities is a cornerstone of modern drug discovery. In this context, 2-Cyclopropyloxazole-4-carbonitrile emerges as a compound of significant interest. While direct applications and extensive biological data for this specific molecule are not yet prevalent in published literature, an analysis of its constituent functional groups—the cyclopropyl ring, the oxazole core, and the nitrile moiety—provides a strong rationale for its potential in medicinal chemistry. This document outlines the prospective applications of the this compound scaffold, based on the established roles of its key chemical features.

Strategic Advantages of the this compound Scaffold

The unique combination of a cyclopropyl group, an oxazole ring, and a nitrile function within a single, relatively small molecule bestows a range of desirable properties for drug design. These features can contribute to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.

The Cyclopropyl Group: A Versatile Modulator of Physicochemical and Biological Properties

The cyclopropyl ring is a well-established and valuable substituent in medicinal chemistry.[1] Its rigid, three-dimensional structure offers several advantages over simple alkyl or unsaturated moieties.

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to increased metabolic stability and a longer in vivo half-life for drug candidates.[2]

-

Potency and Binding Affinity: The compact and rigid nature of the cyclopropyl group can precisely orient other functionalities for optimal interaction with a biological target, potentially leading to a significant increase in binding affinity and potency.[2]

-

Bioisosteric Replacement: The cyclopropyl group is often employed as a bioisostere for a phenyl ring or a gem-dimethyl group.[3][4][5] This substitution can improve solubility, reduce toxicity, and provide a novel chemical space for intellectual property.

-

Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can enhance binding selectivity for the intended target, thereby reducing the likelihood of off-target effects.[2]

The Oxazole Ring: A Privileged Heterocyclic Core

The oxazole ring is a five-membered heterocycle that is present in numerous natural products and approved pharmaceutical agents.[6][7][8] Its presence in the this compound scaffold provides a stable aromatic core that can be readily functionalized.

-

Scaffold for Diverse Interactions: The oxazole ring contains both hydrogen bond acceptors (nitrogen and oxygen atoms) and can participate in π-π stacking interactions, allowing for diverse binding modes within a target protein.[9]

-

Proven Therapeutic Relevance: Oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[6][7][10] Marketed drugs containing an oxazole core, such as the anti-inflammatory agent Oxaprozin, highlight the therapeutic potential of this heterocycle.[8][9]

-

Synthetic Tractability: The oxazole ring can be synthesized through various established synthetic methodologies, allowing for the facile generation of diverse analog libraries for structure-activity relationship (SAR) studies.

The Nitrile Group: A Key Contributor to Potency and Pharmacokinetics

The nitrile group is a versatile functional group that can significantly influence the pharmacological profile of a drug candidate.[11][12]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a strong hydrogen bond acceptor, enabling potent interactions with specific residues in a protein binding pocket.[13][14]

-

Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom, offering a means to fine-tune electronic properties and binding interactions.[13][15]

-

Modulation of Physicochemical Properties: The incorporation of a nitrile group can impact a molecule's polarity, solubility, and metabolic stability. It is generally metabolically robust and can block sites of potential metabolism.[15]

-

Covalent Inhibition: In some cases, the nitrile group can act as a warhead for covalent inhibitors, forming a reversible or irreversible bond with a target protein, which can lead to prolonged duration of action.[13]

Hypothetical Drug Discovery Workflow

The diagram below illustrates a potential workflow for leveraging the this compound scaffold in a drug discovery program.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 4. chem-space.com [chem-space.com]

- 5. drughunter.com [drughunter.com]

- 6. tandfonline.com [tandfonline.com]

- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. iajps.com [iajps.com]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Using 2-Cyclopropyloxazole-4-carbonitrile as a building block in organic synthesis

Application Notes: 2-Cyclopropyloxazole-4-carbonitrile in Organic Synthesis

Introduction

This compound is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its unique structure, combining a cyclopropyl group and an oxazole core bearing a nitrile functional group, offers several avenues for synthetic diversification. The cyclopropyl moiety can enhance metabolic stability and binding affinity of target molecules, while the oxazole ring is a common scaffold in many biologically active compounds. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, making it a valuable starting point for the synthesis of diverse compound libraries.

While specific, detailed applications and protocols for this compound are not extensively documented in publicly available scientific literature, its utility can be inferred from the well-established reactivity of its constituent functional groups. These application notes aim to provide a guide for researchers, scientists, and drug development professionals on the potential synthetic transformations of this building block.

Potential Synthetic Transformations

The primary reactive center for elaboration of this compound is the nitrile group. Standard organic chemistry transformations can be applied to this group to generate a range of derivatives.

1. Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyclopropyloxazole-4-carboxylic acid. This transformation is fundamental for the synthesis of amides, esters, and other carboxylic acid derivatives.

-

Acid-Catalyzed Hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Base-Catalyzed Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

2. Reduction to Primary Amine

The nitrile can be reduced to the primary amine, (2-cyclopropyloxazol-4-yl)methanamine. This amine can then be used in a variety of subsequent reactions, such as amide bond formation, reductive amination, or the synthesis of ureas and sulfonamides.

-

Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney nickel, palladium on carbon) and hydrogen gas. It is often considered a "clean" reduction method.

-

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF, diethyl ether) are effective for this transformation.

3. Reaction with Organometallic Reagents

The nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after an aqueous workup. This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the carbon atom of the original nitrile.

Experimental Protocols (General Procedures)

The following are generalized protocols based on standard organic chemistry methodologies. Researchers should optimize these conditions for the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 2-Cyclopropyloxazole-4-carboxylic acid (via Acid Hydrolysis)

Table 1: Reaction Parameters for Acid-Catalyzed Hydrolysis

| Parameter | Value |

| Starting Material | This compound |

| Reagent | 50% (v/v) Aqueous Sulfuric Acid |

| Solvent | Water |

| Temperature | Reflux (approx. 100-110 °C) |

| Reaction Time | 4-8 hours (monitor by TLC or LC-MS) |

| Workup | Cooling, neutralization, extraction |

| Purification | Recrystallization or column chromatography |

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a 50% (v/v) aqueous solution of sulfuric acid (10-20 volumes).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of (2-Cyclopropyloxazol-4-yl)methanamine (via LiAlH4 Reduction)

Table 2: Reaction Parameters for Nitrile Reduction with LiAlH4

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Lithium Aluminum Hydride (LiAlH4) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-6 hours (monitor by TLC or LC-MS) |

| Workup | Fieser workup (sequential addition of water and NaOH) |

| Purification | Distillation or column chromatography |

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude amine by distillation or silica gel column chromatography.

Protocol 3: Synthesis of (2-Cyclopropyloxazol-4-yl)(phenyl)methanone (via Grignard Reaction)

Table 3: Reaction Parameters for Grignard Reaction with a Nitrile

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Phenylmagnesium bromide (PhMgBr) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours (monitor by TLC or LC-MS) |

| Workup | Quenching with aqueous acid |

| Purification | Column chromatography |

Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (1.1-1.2 eq) in diethyl ether or THF.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ketone by silica gel column chromatography.

Visualizations

Logical Workflow for Synthetic Transformations

Caption: Synthetic routes from this compound.

Disclaimer: The provided protocols are general and may require optimization. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reactivity and stability of the synthesized compounds have not been extensively studied and should be handled with care.

Application Notes and Protocols for the Synthesis of 2-Cyclopropyloxazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the multi-step synthesis of 2-Cyclopropyloxazole-4-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for implementation in a standard organic chemistry laboratory.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence starting from commercially available cyclopropanecarboxamide and ethyl bromopyruvate. The pathway involves the formation of the oxazole ring, followed by functional group manipulations at the 4-position to introduce the nitrile group.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate

This step involves the formation of the oxazole ring through a Hantzsch-type synthesis by reacting cyclopropanecarboxamide with ethyl bromopyruvate.

Materials:

-

Cyclopropanecarboxamide

-

Ethyl bromopyruvate

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

To a solution of cyclopropanecarboxamide (1.0 eq) in toluene, add ethyl bromopyruvate (1.05 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-